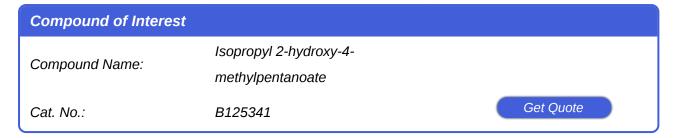


A Comparative Purity Assessment of Commercial Isopropyl 2-hydroxy-4methylpentanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a commercial-grade **Isopropyl 2-hydroxy-4-methylpentanoate** sample against a plausible alternative, Ethyl 2-hydroxy-4-methylpentanoate. The assessment is based on established analytical techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and comparative data are presented to aid researchers in making informed decisions for their specific applications.

Introduction

Isopropyl 2-hydroxy-4-methylpentanoate (CAS No. 156276-25-4) is a valuable chiral building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the desired reaction outcomes, minimize side-product formation, and maintain the safety and efficacy of the final drug product. This guide outlines a systematic approach to assess the purity of a commercial sample and compares it with Ethyl 2-hydroxy-4-methylpentanoate, a structurally similar ester that may serve as an alternative in certain synthetic routes.

Experimental Protocols



Gas Chromatography (GC) for Purity and Volatile Impurity Profiling

Objective: To determine the percentage purity of **Isopropyl 2-hydroxy-4-methylpentanoate** and identify potential volatile impurities.

Methodology:

- Sample Preparation: A 10 mg/mL solution of the commercial Isopropyl 2-hydroxy-4-methylpentanoate sample and the Ethyl 2-hydroxy-4-methylpentanoate alternative were prepared in HPLC-grade dichloromethane.
- Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) was used.
- GC Conditions:
 - Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injector Temperature: 250°C.
 - Detector Temperature: 300°C.
 - Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.
 - \circ Injection Volume: 1 μ L.
 - Split Ratio: 50:1.
- Data Analysis: The percentage purity was calculated based on the area normalization of the main peak. Impurities were identified by comparing their retention times with those of known potential impurities (e.g., isopropanol, 2-hydroxy-4-methylpentanoic acid).



High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

Objective: To detect and quantify non-volatile impurities, such as unreacted starting materials and residual catalyst.

Methodology:

- Sample Preparation: A 1 mg/mL solution of the commercial **Isopropyl 2-hydroxy-4-methylpentanoate** sample and the Ethyl 2-hydroxy-4-methylpentanoate alternative were prepared in a mobile phase mixture of acetonitrile and water (50:50 v/v).
- Instrumentation: A standard HPLC system with a UV detector was used.
- HPLC Conditions:
 - Column: C18 reverse-phase column, 4.6 x 150 mm, 5 μm particle size (or equivalent).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program was as follows: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 210 nm.
 - Injection Volume: 10 μL.
- Data Analysis: The percentage of each impurity was calculated using the area normalization method.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the GC and HPLC analyses of the commercial **Isopropyl 2-hydroxy-4-methylpentanoate** and the alternative, Ethyl 2-hydroxy-4-methylpentanoate.



Table 1: Gas Chromatography (GC) Purity and Impurity Profile

Compound	Purity (%)	Isopropanol (%)	Diisopropyl Ether (%)	Other Volatile Impurities (%)
Isopropyl 2- hydroxy-4- methylpentanoat e	98.5	0.8	0.3	0.4
Ethyl 2-hydroxy- 4- methylpentanoat e	99.2	N/A	N/A	0.8

Table 2: High-Performance Liquid Chromatography (HPLC) Impurity Profile

Compound	2-hydroxy-4- methylpentanoic Acid (%)	Residual Catalyst (%)	Other Non-Volatile Impurities (%)
Isopropyl 2-hydroxy-4- methylpentanoate	0.5	< 0.1	0.2
Ethyl 2-hydroxy-4- methylpentanoate	0.3	< 0.1	0.1

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where these compounds might be utilized.

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